4-氯-3,3-二氟丁酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 4-chloro-3,3-difluorobutyrate” is a chemical compound used as a pharmaceutical synthesis and industrial dye intermediates . It has a CAS number of 1447671-69-3 .

Molecular Structure Analysis

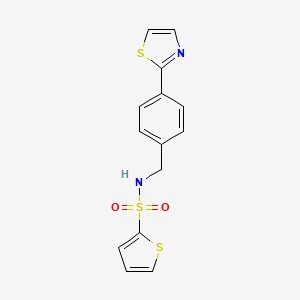

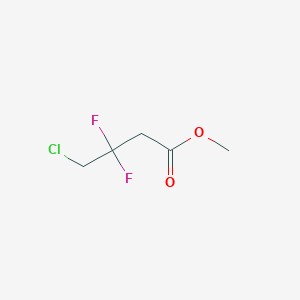

“Methyl 4-chloro-3,3-difluorobutyrate” has a molecular formula of C5H7ClF2O2 . Its molecular weight is 172.56 .Physical and Chemical Properties Analysis

“Methyl 4-chloro-3,3-difluorobutyrate” has a molecular weight of 172.56 . More detailed physical and chemical properties are not available in the current literature.科学研究应用

改进分析的衍生化技术

Kubwabo 等人(2009 年)的一项研究重点介绍了在气相色谱-质谱法中使用衍生化技术来分析饮用水中类似于诱变剂 X 的化合物。他们展示了一种使用 N-甲基-双三氟乙酰胺的一步衍生化程序,以提高检测限并缩短分析时间,这与 4-氯-3,3-二氟丁酸甲酯的分析相关 (Kubwabo 等人,2009 年)。

光氧化研究中的环境影响

阿尔瓦雷斯等人(2009 年)对 O-(2,3,4,5,6)-五氟苄基-羟胺盐酸盐在呋喃衍生物的光氧化中的应用进行了一项研究。这项研究与 4-氯-3,3-二氟丁酸甲酯相关,因为它涉及类似的过程和化合物。该研究强调了这些反应的环境影响 (阿尔瓦雷斯等人,2009 年)。

新型分析方法的开发

霍芬格和贝特格(1979 年)的一项研究涉及将 4-氯吲哚乙酸及其甲酯转化为用于质谱分析的衍生物。这项研究的方法可以应用于 4-氯-3,3-二氟丁酸甲酯,展示了针对复杂有机化合物开发的新分析方法 (霍芬格和贝特格,1979 年)。

在新型化合物合成中的应用

Iaroshenko 等人(2011 年)研究了 4-氯-3-(三氟乙酰基)和 4-氯-3-(甲氧羰基)香豆素与各种化合物的反应。这项研究表明 4-氯-3,3-二氟丁酸甲酯有潜力用于合成新的化学实体 (Iaroshenko 等人,2011 年)。

电化学氧化研究

宋等人(2010 年)探索了 4-氯-3-甲基苯酚的电化学氧化。此类研究对于了解相关化合物(例如 4-氯-3,3-二氟丁酸甲酯)在环境和工业过程中的电化学性质和潜在应用至关重要 (宋等人,2010 年)。

作用机制

Mode of Action

It’s known that the compound can participate in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Biochemical Pathways

Its involvement in suzuki–miyaura (sm) cross-coupling reactions suggests it may influence pathways related to carbon–carbon bond formation .

Action Environment

The success of suzuki–miyaura (sm) cross-coupling reactions, in which this compound can participate, is known to depend on mild and functional group tolerant reaction conditions .

生化分析

Biochemical Properties

Methyl 4-chloro-3,3-difluorobutyrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with esterases, which catalyze the hydrolysis of ester bonds. The nature of these interactions involves the cleavage of the ester bond in Methyl 4-chloro-3,3-difluorobutyrate, leading to the formation of 4-chloro-3,3-difluorobutyric acid and methanol. These interactions are crucial for understanding the compound’s role in biochemical pathways .

Cellular Effects

Methyl 4-chloro-3,3-difluorobutyrate affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of certain signaling pathways, leading to changes in gene expression. This inhibition can result in altered cellular metabolism, affecting the overall function of the cell .

Molecular Mechanism

The molecular mechanism of Methyl 4-chloro-3,3-difluorobutyrate involves its interaction with biomolecules at the molecular level. It binds to specific enzymes, inhibiting their activity. This inhibition can lead to changes in gene expression and cellular function. For instance, Methyl 4-chloro-3,3-difluorobutyrate has been observed to inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition results in increased levels of acetylcholine, affecting neurotransmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 4-chloro-3,3-difluorobutyrate change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that Methyl 4-chloro-3,3-difluorobutyrate is relatively stable under standard laboratory conditions. Over time, it can degrade into its constituent components, such as 4-chloro-3,3-difluorobutyric acid and methanol. Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Methyl 4-chloro-3,3-difluorobutyrate vary with different dosages in animal models. At low doses, the compound has been shown to have minimal effects on cellular function. At higher doses, it can cause significant changes in cellular metabolism and gene expression. Toxic or adverse effects have been observed at high doses, including cellular toxicity and organ damage .

Metabolic Pathways

Methyl 4-chloro-3,3-difluorobutyrate is involved in various metabolic pathways. It interacts with enzymes such as esterases, which catalyze the hydrolysis of ester bonds. This interaction leads to the formation of 4-chloro-3,3-difluorobutyric acid and methanol. These metabolites can further participate in other metabolic pathways, affecting metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of Methyl 4-chloro-3,3-difluorobutyrate within cells and tissues are crucial for understanding its effects. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, affecting its localization and accumulation. These processes are essential for understanding the compound’s overall impact on cellular function .

Subcellular Localization

The subcellular localization of Methyl 4-chloro-3,3-difluorobutyrate is important for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. This localization is crucial for understanding the compound’s role in cellular processes .

属性

IUPAC Name |

methyl 4-chloro-3,3-difluorobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClF2O2/c1-10-4(9)2-5(7,8)3-6/h2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGWGAVQCFAGOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CCl)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClF2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2404898.png)

![2-(naphthalen-1-yl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2404900.png)

![4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2404901.png)

![tert-butyl 4-[4-({[(4-methylphenyl)sulfonyl]amino}methyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2404903.png)

![1-(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2404907.png)

![4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2404918.png)

![6-((2-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2404919.png)